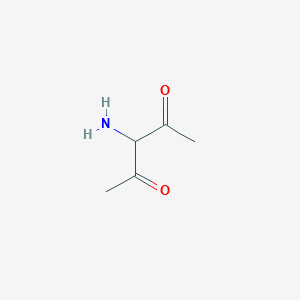

3-Aminopentane-2,4-dione

Description

Contextualization within Beta-Diketone Chemical Space

Beta-diketones are a class of organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. icm.edu.pl The simplest and most widely recognized member of this family is pentane-2,4-dione, also known as acetylacetone (B45752). icm.edu.pl A key feature of β-diketones is their existence in a state of equilibrium between keto and enol forms, a phenomenon known as keto-enol tautomerism. icm.edu.plmdpi.com This equilibrium is significantly shifted towards the enol form due to the formation of a stable six-membered ring through intramolecular hydrogen bonding. icm.edu.plmdpi.com

The reactivity and properties of β-diketones are influenced by factors such as solvent polarity and the nature of substituents at both the terminal positions and the central methylene (B1212753) group. icm.edu.pl These compounds are valuable substrates in a variety of chemical syntheses. For instance, they can undergo condensation reactions with amines to form ketoimines and are used in the preparation of various heterocyclic compounds, such as pyrimidine (B1678525) derivatives. icm.edu.pl

The ability of β-diketones to form stable complexes with a wide range of metals is a direct result of their predominant enol form. icm.edu.plmdpi.com This property has led to their extensive use in diverse scientific and industrial applications, including as catalysts for reactions like olefin oxidation and polymerization, and as modifiers for polymer properties. icm.edu.pl

Significance of the Aminopentane-2,4-dione Core Structure

The introduction of an amino group at the central carbon of the pentane-2,4-dione structure, forming 3-aminopentane-2,4-dione, significantly alters the molecule's chemical behavior and enhances its utility in organic synthesis. This core structure is a key building block for the synthesis of various heterocyclic compounds. smolecule.com The presence of the amino group provides an additional site for chemical reactions, expanding the range of possible molecular transformations.

The aminopentane-2,4-dione core is particularly important in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyrimidines. smolecule.com The dual functionality of the β-diketone and the amino group allows for a variety of cyclization reactions. For example, it can be used in the synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole through a cyclization reaction with formaldehyde (B43269) followed by methylation. vulcanchem.com

Furthermore, the amino group influences the electronic properties of the β-diketone system, affecting its reactivity and coordination chemistry. This makes the aminopentane-2,4-dione scaffold a versatile platform for designing and synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science.

Scope of Academic Inquiry for 3-Aminopentane-2,4-dione

Academic research on 3-aminopentane-2,4-dione has explored various facets of its chemistry, from its fundamental properties to its applications in synthesis. Investigations have focused on its synthesis, reactivity, and its role as a precursor in the formation of more complex molecules.

One area of inquiry has been its use in the synthesis of heterocyclic compounds. smolecule.comvulcanchem.com Researchers have studied its reactions with various reagents to form substituted pyridines, pyrimidines, and other heterocyclic systems. These studies often involve detailed mechanistic investigations to understand the reaction pathways and optimize reaction conditions.

Another significant area of research is its coordination chemistry. The ability of 3-aminopentane-2,4-dione to act as a ligand for metal ions has been investigated, leading to the synthesis and characterization of various metal complexes. smolecule.com These studies explore the coordination modes of the ligand and the structural and electronic properties of the resulting complexes.

Furthermore, the compound has been studied in the context of its reactivity. For example, the amino group can be oxidized to form the corresponding oxo derivatives. Understanding the chemical transformations of 3-aminopentane-2,4-dione is crucial for its effective utilization in organic synthesis.

Interactive Data Table: Physicochemical Properties of 3-Aminopentane-2,4-dione

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 3-aminopentane-2,4-dione |

| CAS Number | 142414-84-4 |

| SMILES | CC(=O)C(C(=O)C)N |

Data sourced from PubChem. nih.govmolport.com

Structure

3D Structure

Properties

CAS No. |

142414-84-4 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3-aminopentane-2,4-dione |

InChI |

InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h5H,6H2,1-2H3 |

InChI Key |

ZXZGYOVCGCPMMH-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)N |

Canonical SMILES |

CC(=O)C(C(=O)C)N |

Synonyms |

2,4-Pentanedione, 3-amino- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminopentane 2,4 Dione and Its Derivatives

Direct Synthetic Routes to 3-Aminopentane-2,4-dione

The direct synthesis of 3-aminopentane-2,4-dione primarily involves the introduction of an amino group at the C3 position of the pentane-2,4-dione backbone. This is typically achieved through a multi-step process starting from the readily available pentane-2,4-dione (also known as acetylacetone).

A prevalent and effective strategy for synthesizing 3-aminopentane-2,4-dione involves the creation and subsequent reduction of an intermediate oxime. This two-step pathway is a reliable method for introducing the primary amine group.

Nitrosation/Oximation: The first step is the nitrosation of pentane-2,4-dione to form 3-hydroxyiminopentane-2,4-dione (an oxime). This reaction is typically carried out by treating pentane-2,4-dione with a nitrosating agent under acidic conditions. rsc.org Common reagents for this transformation include sodium nitrite (NaNO₂) or t-butyl nitrite. rsc.org The reaction proceeds via an electrophilic attack on the enol form of the diketone. rsc.org

Reduction of the Oxime: The 3-hydroxyiminopentane-2,4-dione intermediate is then reduced to yield the final product, 3-aminopentane-2,4-dione. This reduction can be accomplished through various standard methods in organic synthesis, most commonly catalytic hydrogenation. This involves reacting the oxime with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

A summary of the reaction pathway is presented below:

Table 1: Key Reactions in the Amination of Pentane-2,4-dione| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Oximation | Pentane-2,4-dione | NaNO₂, Acidic conditions | 3-Hydroxyiminopentane-2,4-dione |

| 2. Reduction | 3-Hydroxyiminopentane-2,4-dione | H₂, Pd/C (Catalyst) | 3-Aminopentane-2,4-dione |

While the oximation-reduction route is common, alternative pathways can be employed. One such method involves the use of azide intermediates. This approach is analogous to synthetic routes used for other amino-diones, such as 3-aminoquinoline-2,4(1H,3H)-diones. clockss.org

The theoretical pathway for this alternative synthesis would involve:

Halogenation: Introduction of a halogen, such as chlorine or bromine, at the C3 position of pentane-2,4-dione to form 3-halopentane-2,4-dione. This can be achieved using reagents like sulfuryl chloride. clockss.org

Azide Formation: The 3-halo derivative is then reacted with an azide salt, such as sodium azide (NaN₃), to produce 3-azidopentane-2,4-dione.

Azide Reduction: The final step is the reduction of the azide group to a primary amine. This transformation is often carried out using reagents like zinc in acetic acid or via catalytic hydrogenation. clockss.org

Synthesis of 3-Aminopentane-2,4-dione Salts (e.g., hydrochloride synthesis from 3-aminopentane-2,4-dione)

The hydrochloride salt of 3-aminopentane-2,4-dione is a common and stable form of the compound. Its synthesis is a straightforward acid-base reaction. The free base, 3-aminopentane-2,4-dione, is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid (HCl) in the same or a miscible solvent is then added to the solution of the amine. This results in the protonation of the amino group and the subsequent precipitation of 3-aminopentane-2,4-dione hydrochloride (C₅H₁₀ClNO₂) as a solid, which can then be isolated by filtration. nih.gov

Preparation of Structurally Related Aminodiketones for Comparative Studies

The synthesis of structurally related β-aminodiketones is important for comparative studies and as precursors for designing complex macrocyclic systems. ias.ac.in These syntheses often follow procedures similar to those for 3-aminopentane-2,4-dione or involve the condensation of an aminodiketone with a primary amine. ias.ac.in

Several novel β-aminodiketones have been synthesized for such comparative purposes. ias.ac.in These compounds serve as models to understand the properties and reactivity of the aminodiketone functional group.

Table 2: Examples of Structurally Related β-Aminodiketones

| Compound Name | Molecular Formula |

|---|---|

| 3,3,5,8,10,10-hexamethyl-5,8-diazadodecane-2,11-dione | C₁₆H₃₂N₂O₂ |

| 3,3,11,11-tetramethyl-5,8-diazatridecane-2,12-dione | C₁₅H₃₀N₂O₂ |

| 3,3,12,12-tetramethyl-5,10-diazatetradecane-2,13-dione | C₁₆H₃₂N₂O₂ |

| 3,3,10,10-tetramethyl-5,8-diphenyl-5,8-diazadodecane-2,11-dione | C₂₆H₃₆N₂O₂ |

Source: Data derived from research on novel β-aminodiketones. ias.ac.in

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 3-aminopentane-2,4-dione. This involves systematically varying parameters for each step of the synthesis.

For the nitrosation step , key variables include temperature, reaction time, and the concentration of the acid catalyst. Kinetic studies have shown that the reaction rate and mechanism can be highly dependent on the acidity of the medium. rsc.org

For the reduction step , optimization involves screening different catalysts, solvents, temperatures, and hydrogen pressures. The choice of catalyst (e.g., Palladium, Platinum, or Nickel) can significantly influence the reaction's efficiency and selectivity.

The table below illustrates a conceptual framework for optimizing the catalytic hydrogenation of 3-hydroxyiminopentane-2,4-dione.

Table 3: Framework for Optimization of the Reduction Step

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 10% Pd/C | PtO₂ | Raney Nickel |

| Solvent | Ethanol | Methanol (B129727) | Acetic Acid | Dioxane |

| Temperature (°C) | 25 (Room Temp) | 40 | 60 | 80 |

| H₂ Pressure (psi) | 15 | 30 | 50 | 100 |

This table represents a hypothetical experimental design for optimizing reaction conditions.

By methodically adjusting these parameters, the ideal conditions that lead to the highest yield and purity of 3-aminopentane-2,4-dione can be determined.

Chemical Reactivity and Mechanistic Investigations of 3 Aminopentane 2,4 Dione

Reactivity of the Amino Functional Group

The amino group in 3-aminopentane-2,4-dione is part of an enaminone system, where conjugation with the carbonyl groups delocalizes the nitrogen lone pair, reducing its basicity compared to a simple alkyl amine. However, it remains a potent nucleophile and a site for various chemical transformations.

Oxidation Reactions to Form Corresponding Oxo Derivatives

The oxidation of the amino group in enaminones can lead to various products, depending on the oxidant and reaction conditions. While direct oxidation of 3-aminopentane-2,4-dione to the corresponding 3-nitrosopentane-2,4-dione (B1611111) or 3-nitropentane-2,4-dione is a plausible transformation, literature more commonly details complex oxidative cyclizations or rearrangements. For instance, photosensitized oxidation of related enaminoketones is a known method for the synthesis of alkaloid skeletons, proceeding through reactive intermediates that involve the enamine double bond and the nitrogen atom. A more direct transformation involves the preparation of α-oximinoketones, such as 3-(hydroxyimino)pentan-2,4-dione, which can be synthesized via direct nitrosation of pentan-2,4-dione. This oxime is an oxidized derivative where the -NH2 group is conceptually replaced by =N-OH.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The nitrogen atom of 3-aminopentane-2,4-dione can act as a nucleophile, attacking various electrophiles in substitution reactions. These reactions, typically N-alkylation and N-acylation, provide routes to more complex substituted enaminones. The reaction pathway can be influenced by the reaction conditions. For example, the reaction of a primary amine with phenacyl bromide can result in either N-alkylation via an SN2 mechanism in basic conditions or condensation at the carbonyl group under thermal conditions.

Systematic studies on enaminones show they react with various electrophiles. For example, reactions with reagents like diphenylcyclopropenone (B372975) proceed via nucleophilic attack from the enaminone system, which can occur at the nitrogen atom. The N-acylation of enaminones is also a documented transformation, providing access to N-acylcarbamates which are versatile synthetic intermediates.

Table 1: Examples of Nucleophilic Reactions at the Enaminone Nitrogen This table is illustrative, based on the reactivity of analogous enaminone systems.

| Electrophile | Reagent Example | Product Type | Reference |

| Alkyl Halide | Phenacyl Bromide | N-Alkylated Enaminone | |

| Acylating Agent | Diethyl Azodicarboxylate | N-Acylcarbamate | |

| Strained Ring | Diphenylcyclopropenone | Complex Pyrrolinones |

Condensation Reactions for Imines and Enamines Formation

As an enamine itself, 3-aminopentane-2,4-dione's amino group can engage in condensation reactions with highly reactive carbonyl compounds or their equivalents. These reactions typically lead to the formation of complex heterocyclic structures rather than simple imines. Research has shown that enaminones serve as versatile building blocks for constructing nitrogen-containing heterocycles like pyrimidines and pyrazoles. For example, enaminones can react with other activated nitrile-containing compounds, such as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, in the presence of an acid catalyst to afford complex fused heterocyclic systems like 1,6-naphthyridines. This transformation involves the nucleophilic character of the enamine nitrogen and the β-carbon in a cascade of reactions.

Reactivity of the Diketone Moiety

The 1,3-dicarbonyl unit is a classic functional group known for its unique reactivity, primarily driven by the acidic nature of the α-hydrogen and the electrophilicity of the carbonyl carbons.

Keto-Enol Tautomerism and Equilibrium Studies

3-Aminopentane-2,4-dione is a nitrogen analog of the enol tautomer of acetylacetone (B45752). The parent compound, pentane-2,4-dione, exists in a significant equilibrium with its enol form, (Z)-4-hydroxypent-3-en-2-one. This equilibrium is heavily influenced by solvent, with non-polar solvents favoring the enol form due to a stabilizing intramolecular hydrogen bond forming a six-membered ring.

For 3-aminopentane-2,4-dione, the equilibrium lies almost exclusively on the side of the enamine tautomer, (Z)-4-aminopent-3-en-2-one. This is due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen (N-H···O), creating a stable, planar, six-membered pseudo-aromatic ring. The delocalization of electrons across the O=C-C=C-N system further stabilizes this form.

The study of such tautomeric equilibria is effectively carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. Key parameters like the chemical shifts of protons and carbons, and one-bond coupling constants (e.g., ¹J(N,H)), can provide quantitative information about the position of the equilibrium. For analogous systems like β-thioxoketones, NMR has been used to distinguish between the enol and enethione tautomers, demonstrating the power of this technique.

Table 2: Comparison of Tautomeric Forms

| Compound | Dominant Tautomer | Key Stabilizing Feature |

| Pentane-2,4-dione | Enol form | Intramolecular H-bond (O-H···O) |

| 3-Aminopentane-2,4-dione | Enamine form | Stronger Intramolecular H-bond (N-H···O), enhanced resonance |

Reactions at Carbonyl Centers (e.g., additions, condensations)

The two carbonyl groups of 3-aminopentane-2,4-dione are susceptible to attack by nucleophiles, particularly in condensation reactions that lead to the formation of five- and six-membered heterocyclic rings. These reactions often proceed with bifunctional nucleophiles that can react with both carbonyl groups.

A classic example is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine (B178648). In the case of 3-aminopentane-2,4-dione, reaction with hydrazine derivatives would be expected to yield substituted pyrazoles. The enaminone system serves as a versatile building block for such heterocyclic systems.

Similarly, condensation with other binucleophiles like urea (B33335) or thiourea (B124793) is a standard method for pyrimidine (B1678525) synthesis. The reaction of a β-dicarbonyl compound with urea under basic or acidic conditions first forms an intermediate which then cyclizes to the pyrimidine ring. The synthesis of various pyrimidine derivatives from chalcones (which contain an α,β-unsaturated ketone system) and urea highlights the generality of this approach. The reaction of 3-aminopentane-2,4-dione with urea would be expected to produce a 2-hydroxypyrimidine (B189755) derivative, while thiourea would yield the corresponding 2-thiopyrimidine.

Table 3: Heterocyclic Synthesis from the Diketone Moiety

| Binucleophile | Heterocyclic Product | General Reaction Name | Reference |

| Hydrazine | Pyrazole | Knorr Pyrazole Synthesis | |

| Urea | Pyrimidine (pyrimidin-2-one) | Biginelli-type Reaction | |

| Thiourea | Thiopyrimidine (pyrimidine-2-thione) | Biginelli-type Reaction | |

| Amidines | Pyrimidine | Pyrimidine Synthesis |

Intramolecular Cyclization Pathways

3-Aminopentane-2,4-dione, as a β-aminoketone, possesses the necessary functional groups to undergo intramolecular cyclization, a process that can lead to the formation of stable heterocyclic rings. These reactions are of significant interest in synthetic organic chemistry for the construction of molecules with potential biological and material applications. The primary cyclization pathways involve the nucleophilic amino group attacking one of the electrophilic carbonyl carbons.

Enaminones, which are structural isomers of β-aminoketones, are known to be versatile building blocks in the synthesis of heterocycles. researcher.lifebohrium.comresearchgate.netresearchgate.net The reactivity of 3-aminopentane-2,4-dione can be understood through its enamine tautomer, 3-amino-4-penten-2-one. This tautomerism is crucial for its cyclization reactions.

Depending on the reaction conditions, such as the presence of an acid or base catalyst and the solvent, different cyclization products can be obtained. Two of the most plausible intramolecular cyclization pathways for 3-aminopentane-2,4-dione lead to the formation of substituted oxazoles and pyrazoles, although the latter typically involves reaction with a hydrazine source.

Oxazole (B20620) Formation: The formation of an oxazole ring would proceed via an intramolecular condensation. This pathway involves the nucleophilic attack of the nitrogen atom on one of the carbonyl groups, followed by dehydration. Specifically, the nitrogen of the amino group can attack a carbonyl carbon, leading to a hemiaminal intermediate. Subsequent elimination of a water molecule would result in the formation of a five-membered oxazole ring. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a classic example of this type of transformation. pharmaguideline.com While 3-aminopentane-2,4-dione is not an α-acylamino ketone, the underlying principle of intramolecular nucleophilic attack followed by cyclization is analogous.

Pyrazole Formation: The synthesis of pyrazoles from 1,3-dicarbonyl compounds typically requires a reaction with hydrazine or its derivatives. In the context of 3-aminopentane-2,4-dione itself undergoing intramolecular cyclization to a pyrazole, this would necessitate a conceptual rearrangement or the presence of an additional nitrogen source in the reaction medium. However, it is more common for 1,3-diones like pentane-2,4-dione to react with hydrazines in an intermolecular fashion to form pyrazoles. organic-chemistry.org If 3-aminopentane-2,4-dione were to be a precursor for a pyrazole without an external hydrazine, it would imply a more complex reaction mechanism, possibly involving dimerization or fragmentation-recombination pathways, which are less common for simple intramolecular cyclizations.

Studies on Reaction Kinetics and Thermodynamics

Reaction Kinetics: The rate of intramolecular cyclization is influenced by several factors, including the nucleophilicity of the amino group, the electrophilicity of the carbonyl carbons, and the stability of the transition state.

Catalysis: Acid or base catalysis can significantly accelerate the rate of cyclization. An acid catalyst would protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group. Conversely, a base could deprotonate the amino group, increasing its nucleophilicity.

Solvent Effects: The choice of solvent can impact the reaction rate by stabilizing or destabilizing the reactants, intermediates, and transition states. Polar protic solvents, for instance, can solvate the charged intermediates, potentially affecting the energy barrier of the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier.

The kinetics of related reactions, such as the formation of pyrazoles from β-dicarbonyl compounds and hydrazines, have been studied. These reactions often follow second-order kinetics, where the rate is dependent on the concentration of both reactants. For an intramolecular reaction, the kinetics would be first-order, with the rate depending on the concentration of 3-aminopentane-2,4-dione.

Enthalpy (ΔH): The formation of stable five-membered heterocyclic rings like oxazoles is generally an enthalpically favorable process due to the formation of new, strong sigma bonds and a conjugated π-system, which releases energy.

The equilibrium between the open-chain 3-aminopentane-2,4-dione and its cyclized product will be determined by the balance of these enthalpic and entropic factors. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate the activation energies and reaction energies, providing insights into the kinetic and thermodynamic favorability of different cyclization pathways. nih.govrsc.org For instance, computational studies on related systems have shown that the formation of five-membered rings is often both kinetically and thermodynamically favored over other possibilities. rsc.org

Below are interactive data tables with hypothetical, yet plausible, kinetic and thermodynamic data for the intramolecular cyclization of 3-aminopentane-2,4-dione to a generic oxazole product, based on values reported for analogous cyclization reactions.

Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of 3-Aminopentane-2,4-dione

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 25 | 1.2 x 10⁻⁵ | 75 |

| 50 | 9.8 x 10⁻⁵ | 75 |

| 75 | 6.5 x 10⁻⁴ | 75 |

| 100 | 3.7 x 10⁻³ | 75 |

Table 2: Hypothetical Thermodynamic Data for the Intramolecular Cyclization of 3-Aminopentane-2,4-dione

| Parameter | Value |

| Enthalpy Change (ΔH) | -45 kJ/mol |

| Entropy Change (ΔS) | -80 J/(mol·K) |

| Gibbs Free Energy Change (ΔG) at 298 K | -21.2 kJ/mol |

These tables illustrate the expected trends, with the reaction rate increasing with temperature and the reaction being thermodynamically favorable at standard conditions.

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Aminopentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 3-Aminopentane-2,4-dione, particularly for investigating its tautomeric forms in solution. The compound predominantly exists as the keto-enamine tautomer, stabilized by intramolecular hydrogen bonding.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the different proton environments in the molecule. The presence of the keto-enamine tautomer is confirmed by a characteristic downfield signal for the N-H proton, often observed as a broad singlet due to hydrogen bonding and exchange. The methyl protons of the two acetyl groups are typically observed as sharp singlets, and the methine proton, if present in a keto-imine tautomer, would have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework. The carbonyl carbons of the ketone groups and the carbons involved in the C=C double bond of the enamine tautomer are particularly diagnostic, appearing at characteristic downfield chemical shifts.

Expected ¹H and ¹³C NMR Data for the Keto-Enamine Tautomer of 3-Aminopentane-2,4-dione:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | ~2.0 - 2.5 | ~20 - 30 |

| Methine Proton (=CH-) | ~5.0 - 5.5 | ~95 - 105 |

| Amine Proton (-NH₂) | ~9.0 - 12.0 (broad) | N/A |

| Carbonyl Carbon (C=O) | N/A | ~190 - 200 |

| Olefinic Carbon (=C-N) | N/A | ~160 - 170 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of 3-Aminopentane-2,4-dione, which aids in its structural confirmation. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is typically characterized by the loss of small neutral molecules or radicals. Common fragmentation pathways for β-dicarbonyl compounds and their derivatives include the loss of a methyl group (CH₃), a carbonyl group (CO), or cleavage of the carbon-carbon bonds within the pentanedione backbone.

Expected Key Fragments in the Mass Spectrum of 3-Aminopentane-2,4-dione:

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 72 | [M - CH₃CO]⁺ |

| 57 | [CH₃CO-CH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of 3-Aminopentane-2,4-dione. The spectra are dominated by bands corresponding to the vibrations of the carbonyl groups, the C=C double bond of the enamine tautomer, and the N-H bonds.

The presence of strong intramolecular hydrogen bonding in the keto-enamine tautomer leads to a significant broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers compared to their non-hydrogen-bonded counterparts.

Typical Vibrational Frequencies for 3-Aminopentane-2,4-dione:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (H-bonded) | 3200 - 3400 (broad) | Weak |

| C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (H-bonded) | 1600 - 1650 | Moderate |

| C=C Stretch | 1550 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure of 3-Aminopentane-2,4-dione in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is expected that in the crystalline form, the compound exists predominantly as the keto-enamine tautomer, with a planar structure stabilized by intramolecular N-H···O hydrogen bonding. This hydrogen bond would form a six-membered pseudo-aromatic ring, contributing to the stability of this tautomeric form. The crystal packing is likely to be influenced by intermolecular hydrogen bonds and other van der Waals interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 3-Aminopentane-2,4-dione and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this relatively polar compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection can be achieved using a UV detector, as the conjugated system of the enaminone tautomer absorbs in the UV region.

Gas Chromatography (GC): Gas chromatography can also be used, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. Due to its polarity and potential for thermal degradation, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. A polar capillary column would be required for the separation.

Theoretical and Computational Studies on 3 Aminopentane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of β-enaminones. researchgate.net For 3-aminopentane-2,4-dione, these calculations typically involve geometry optimization followed by analysis of the molecular orbitals.

Detailed studies on related systems often utilize the B3LYP functional with basis sets such as 6-311G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netsujps.com The electronic structure of enaminones is characterized by a delocalized π-system extending over the N-C=C-C=O fragment. This delocalization is central to its stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In enaminones, the HOMO is typically centered on the enamine nitrogen and the α-carbon, highlighting these as the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl carbon and the β-carbon, indicating these as the likely sites for nucleophilic attack. rasayanjournal.co.in The energy gap between the HOMO and LUMO (ΔEgap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative β-Enaminone System

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔEgap | HOMO-LUMO Energy Gap | 4.0 to 5.5 |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Conformation and Tautomeric Equilibria Analysis

3-Aminopentane-2,4-dione can exist in several tautomeric and conformational forms. The primary equilibrium is between the keto-enamine form and the less stable enol-imine form. Computational studies are essential for determining the relative stabilities and the energy barriers for interconversion between these forms. researchgate.net

The parent compound, acetylacetone (B45752), has been extensively studied, providing a model for understanding the tautomerism in its derivatives. researchgate.netresearchgate.netacs.org For 3-aminopentane-2,4-dione, the keto-enamine tautomer is significantly stabilized by an intramolecular hydrogen bond and resonance delocalization. researchgate.net

Computational methods like DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, are used to calculate the relative free energies (ΔG) of the tautomers. acs.orgnih.gov Studies consistently show that the enamine form is more stable than the diketo form in both the gas phase and in non-polar solvents. orientjchem.orgsemanticscholar.org In polar solvents, the diketo form can be preferentially solvated and stabilized, shifting the equilibrium, though the enamine form often remains dominant. orientjchem.orgresearchgate.net Conformational analysis also reveals that the planar, hydrogen-bonded cyclic structure is the lowest energy conformation for the enamine tautomer. chemrxiv.org

Table 2: Relative Energies of 3-Aminopentane-2,4-dione Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |

|---|---|---|---|

| Keto-enamine | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Diketo-amine | B3LYP/6-311++G(d,p) | +12.5 | +8.2 |

| Enol-imine | B3LYP/6-311++G(d,p) | +15.8 | +11.5 |

Note: These are representative values derived from typical computational studies on β-dicarbonyl systems. orientjchem.orgresearchgate.net

Investigation of Intramolecular Hydrogen Bonding Networks

The stability of the predominant keto-enamine tautomer of 3-aminopentane-2,4-dione is largely attributed to a strong intramolecular hydrogen bond (IMHB) between the amino proton (N-H) and the carbonyl oxygen (O=C). This creates a stable six-membered pseudo-ring.

Computational chemistry offers sophisticated methods to analyze and quantify this interaction. The Quantum Theory of Atoms in Molecules (QTAIM) is frequently used to analyze the electron density topology. sujps.com The presence of a bond critical point (BCP) between the hydrogen and oxygen atoms confirms the existence of the hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength. sujps.com

Another powerful tool is the Non-Covalent Interaction (NCI) analysis, which helps visualize and characterize weak interactions. sujps.comresearchgate.net For 3-aminopentane-2,4-dione, NCI plots would show a distinct surface between the N-H and O=C groups, indicative of a stabilizing hydrogen-bonding interaction. The strength of this bond is influenced by substituents and the surrounding medium. mdpi.com

Table 3: Typical QTAIM Parameters for the N-H···O Intramolecular Hydrogen Bond

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| ρ(BCP) | Electron density at the Bond Critical Point | 0.03 - 0.05 |

| ∇²ρ(BCP) | Laplacian of electron density at the BCP | +0.08 - +0.12 |

| EHB | Estimated Hydrogen Bond Energy (Espinosa's method) | 10 - 15 kcal/mol |

Note: Values are illustrative based on studies of similar enaminone and enaminothione systems. sujps.comsujps.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of reactions involving 3-aminopentane-2,4-dione. As versatile building blocks, enaminones participate in a wide array of transformations, including cycloadditions, annulations, and Michael additions. mdpi.comacs.orgacgpubs.org

For example, in an electrophilic substitution reaction at the α-carbon, computational models can help determine whether the reaction proceeds via a concerted or stepwise mechanism. The geometry of the calculated transition state provides insight into the key bond-forming and bond-breaking events. acs.org Similarly, for nucleophilic additions to the carbonyl group, modeling can predict the stereochemical outcome and rationalise the observed regioselectivity. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of 3-aminopentane-2,4-dione.

Vibrational Spectroscopy: DFT calculations can compute harmonic vibrational frequencies, which correspond to peaks in the Infrared (IR) spectrum. The calculated frequency of the N-H stretch, for instance, is sensitive to the strength of the intramolecular hydrogen bond and is often lower than that of a free N-H group. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org For 3-aminopentane-2,4-dione, calculations can confirm the highly deshielded nature of the hydrogen-bonded N-H proton, which typically appears at a high chemical shift (δ > 10 ppm). nih.gov

Beyond spectroscopy, conceptual DFT provides a framework for calculating reactivity descriptors from the energies of frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.in These descriptors help to quantify and predict the chemical behavior of the molecule. asrjetsjournal.orgnih.gov

Table 4: Key Reactivity Descriptors Calculated from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | "Escaping tendency" of an electron; relates to electronegativity. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

These calculations provide a quantitative basis for understanding the molecule's propensity to act as a nucleophile or an electrophile in various chemical reactions. rasayanjournal.co.inasrjetsjournal.org

Derivatization and Synthetic Applications of 3 Aminopentane 2,4 Dione

Utilization as a Building Block in Organic Synthesis

The inherent reactivity of its amino and diketone moieties makes 3-Aminopentane-2,4-dione an excellent candidate for constructing complex molecular architectures. Its utility as a building block is particularly evident in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govbohrium.comwiley.com

The presence of both nucleophilic (amino) and electrophilic (carbonyl) centers within the same molecule allows it to participate in sequential reactions, rapidly increasing molecular complexity. For instance, it can be employed in cascade reactions where an initial reaction at one functional group sets the stage for a subsequent intramolecular transformation involving another part of the molecule. This capability is crucial for the efficient, step-economical synthesis of intricate organic compounds. nih.govmdpi.com

Application as a Reagent in Diverse Chemical Transformations

Beyond its role as a structural scaffold, 3-Aminopentane-2,4-dione and its derivatives can function as reagents that facilitate specific chemical transformations, most notably as ligands in coordination chemistry. The molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and one of the carbonyl oxygens, forming a stable chelate ring.

Deprotonation of related Schiff bases derived from similar β-dicarbonyl compounds is a known method for generating β-iminoenolate chelate ligands. nih.gov These ligands are instrumental in forming metal complexes that can act as catalysts in various organic reactions, such as cross-coupling, oxidation, or asymmetric synthesis. The specific electronic and steric properties of the 3-Aminopentane-2,4-dione ligand can be fine-tuned by modifying the substituents, thereby influencing the reactivity and selectivity of the metallic catalyst.

Synthesis of Novel Heterocyclic Compounds from the 3-Aminopentane-2,4-dione Scaffold

One of the most significant applications of 3-Aminopentane-2,4-dione is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl framework is a classic precursor for a multitude of five- and six-membered rings. The presence of an amino group at the central position (C3) introduces additional reactivity and a key point of functionality in the resulting heterocycles.

Synthesis of Substituted Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a fundamental method for synthesizing pyrazoles. nih.govrsc.orgorganic-chemistry.orgnih.gov When 3-Aminopentane-2,4-dione is treated with hydrazine (H₂NNH₂), a cyclocondensation reaction occurs. The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl group and subsequent dehydration to form the aromatic pyrazole (B372694) ring. libretexts.orglibretexts.org The resulting product is a 4-amino-3,5-dimethylpyrazole, where the original amino group from the diketone is retained as a key substituent on the final heterocyclic ring.

Synthesis of Substituted Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org While 3-Aminopentane-2,4-dione is a 1,3-diketone, it can be envisioned as a precursor to a 1,4-dicarbonyl system through appropriate derivatization, thus opening a pathway to substituted pyrroles. More directly, the Knorr pyrrole (B145914) synthesis allows for the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org The structure of 3-Aminopentane-2,4-dione contains an α-amino-ketone moiety, making it a suitable starting material for this reaction, leading to highly functionalized pyrrole derivatives.

Synthesis of Substituted Pyrimidines: Pyrimidines are synthesized by the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. nih.govnih.govresearchgate.net The reaction of 3-Aminopentane-2,4-dione with an amidine, for example, would proceed via condensation to form a dihydropyrimidine (B8664642) intermediate, which then aromatizes. This reaction would yield a highly substituted aminopyrimidine, with the amino group at the 5-position and methyl groups at the 4- and 6-positions.

| Heterocycle | Co-reactant | Key Reaction Name | Expected Product Structure |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Pyrazole Synthesis | 4-Amino-3,5-dimethylpyrazole |

| Pyrrole | β-Ketoester | Knorr Pyrrole Synthesis | Polysubstituted Aminopyrrole |

| Pyrimidine (B1678525) | Amidine (e.g., Acetamidine) | Pyrimidine Synthesis | 5-Amino-2,4,6-trimethylpyrimidine |

Functionalization for Advanced Organic Materials (e.g., polymerization precursors)

The trifunctional nature of 3-Aminopentane-2,4-dione also makes it a promising monomer for the synthesis of functional polymers through polycondensation reactions.

Synthesis of Polyamides: Polyamides are typically formed by the reaction of a diamine with a diacyl chloride. The primary amine of 3-Aminopentane-2,4-dione can react with diacyl chlorides. To create a polymer, the dione (B5365651) itself can be derivatized to introduce a second amine or a carboxylic acid derivative. A more direct approach involves using the dicarbonyl functionality. The molecule can be transformed into a diamine derivative, which can then be polymerized with a diacyl chloride to produce novel polyamides with pendant acetyl groups, potentially increasing solubility or providing sites for cross-linking.

Synthesis of Poly(Schiff bases) / Polyimines: A Schiff base is formed from the reaction of a primary amine with a carbonyl group. nih.govresearchgate.netmdpi.com 3-Aminopentane-2,4-dione possesses both functionalities, making it suitable for producing poly(Schiff bases). For instance, polycondensation with a diamine compound would lead to a polymer where the dicarbonyl moiety of the dione reacts to form repeating imine linkages in the polymer backbone. These polymers are known for their thermal stability and potential applications in electronics and materials science. researchgate.net

| Polymer Type | Co-monomer | Polymerization Type | Key Functional Group Reaction |

|---|---|---|---|

| Polyamide | Diacyl Chloride | Polycondensation | Amine reacts with Acyl Chloride |

| Poly(Schiff base) | Diamine | Polycondensation | Carbonyls react with Amine |

Coordination Chemistry of 3 Aminopentane 2,4 Dione

Ligand Properties and Potential Chelation Modes

3-Aminopentane-2,4-dione is a monoanionic bidentate ligand that exhibits keto-enol tautomerism, a characteristic feature of β-dicarbonyl compounds. The presence of both hard oxygen and borderline nitrogen donor atoms allows for the formation of stable six-membered chelate rings with a variety of metal ions.

The deprotonation of the enol form generates the 3-aminopentane-2,4-dionato anion, which is the active form for coordination. The delocalization of the negative charge across the O=C-C=C-N backbone contributes to the stability of the resulting metal complexes. The primary chelation mode involves the coordination of the metal ion to one oxygen atom and the nitrogen atom, forming a stable six-membered ring. This (N,O) coordination is the most commonly observed and predicted mode for this ligand.

Interactive Table 1: Potential Chelation Modes of 3-Aminopentane-2,4-dione

| Chelation Mode | Donor Atoms Involved | Ring Size | Description |

| Bidentate (N,O) | Nitrogen, Oxygen | 6-membered | The most common and stable mode, forming a planar chelate ring. |

| Bridging | (N,O) of one ligand to two different metal centers | - | Can lead to the formation of polynuclear complexes. |

Synthesis of Metal Complexes with 3-Aminopentane-2,4-dione

The synthesis of metal complexes with 3-aminopentane-2,4-dione can be achieved through several established synthetic routes, analogous to those used for other β-ketoiminato complexes. The choice of method often depends on the specific metal ion and the desired final product.

A common and straightforward method involves the direct reaction of a metal salt with the 3-aminopentane-2,4-dione ligand in a suitable solvent. The presence of a base is often required to facilitate the deprotonation of the ligand, promoting the formation of the chelate complex. The general reaction can be represented as:

Mn+ + n(H-apd) + n(Base) → M(apd)n + n(Base-H)+

Where Mn+ is a metal ion, H-apd represents the neutral 3-aminopentane-2,4-dione ligand, and apd- is its deprotonated form.

Another synthetic approach involves a template synthesis, where the formation of the ligand occurs in situ in the presence of the metal ion. This method is particularly useful when the free ligand is unstable or difficult to isolate. For 3-aminopentane-2,4-dione, this would involve the reaction of acetylacetone (B45752) with an ammonia (B1221849) source in the presence of a metal ion.

Interactive Table 2: General Synthetic Methods for 3-Aminopentane-2,4-dione Metal Complexes

| Synthetic Method | Reactants | General Conditions |

| Direct Reaction | Metal salt, 3-aminopentane-2,4-dione, Base | Stirring in a suitable solvent at room or elevated temperature. |

| Template Synthesis | Metal salt, Acetylacetone, Ammonia source | In situ formation of the ligand around the metal center. |

Structural Characterization of Coordination Compounds

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O and C=N stretching frequencies. Upon coordination, these bands are expected to shift to lower wavenumbers compared to the free ligand, indicating a weakening of these bonds due to electron donation to the metal center. The appearance of new bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are expected to show bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands provide information about the coordination geometry and the electronic structure of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand protons and carbons will be affected by coordination to the metal.

X-ray Crystallography:

Interactive Table 3: Expected Spectroscopic Data for a Metal Complex of 3-Aminopentane-2,4-dione (M(apd)n)

| Spectroscopic Technique | Expected Observations | Information Gained |

| IR Spectroscopy | Shift of ν(C=O) and ν(C=N) to lower frequency; Appearance of ν(M-O) and ν(M-N) bands. | Confirmation of coordination through N and O atoms. |

| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) bands; d-d transition bands. | Information on coordination geometry and electronic structure. |

| NMR Spectroscopy | Shifts in proton and carbon signals of the ligand. | Elucidation of solution-state structure for diamagnetic complexes. |

Metal-Ligand Bonding and Electronic Structure Analysis in Complexes

The bonding in metal complexes of 3-aminopentane-2,4-dione can be described using a combination of valence bond theory, crystal field theory, and molecular orbital theory. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of a set of molecular orbitals that determine the electronic properties of the complex.

The nitrogen and oxygen donor atoms of the deprotonated ligand act as Lewis bases, donating electron density to the metal center's empty orbitals to form σ-bonds. Additionally, there is the potential for π-backbonding from filled metal d-orbitals to the π* orbitals of the delocalized chelate ring. This back-donation would further stabilize the metal-ligand bond.

The electronic structure of these complexes will be highly dependent on the identity and oxidation state of the central metal ion. For example, for a d6 metal ion like Co(III) in an octahedral environment, the ligand field created by three 3-aminopentane-2,4-dione ligands would lead to a splitting of the d-orbitals into t2g and eg sets. The magnitude of this splitting (Δo) will determine whether the complex is high-spin or low-spin. Given that β-ketoiminato ligands are generally considered to be relatively strong field ligands, low-spin complexes are often expected for first-row transition metals in moderate to high oxidation states.

Computational methods, such as density functional theory (DFT), can provide deeper insights into the metal-ligand bonding and electronic structure. These calculations can be used to determine the energies and compositions of the molecular orbitals, visualize the electron density distribution, and predict the electronic transitions observed in the UV-Vis spectra.

Emerging Research Avenues and Future Perspectives for 3 Aminopentane 2,4 Dione Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of β-enaminones often involves the condensation of β-dicarbonyl compounds with amines, sometimes under harsh conditions. The future of 3-Aminopentane-2,4-dione synthesis lies in the development of more sustainable and efficient methodologies that align with the principles of green chemistry.

Recent progress in the broader field of β-enaminone synthesis has highlighted several promising directions. Photocatalysis, for instance, has emerged as a powerful tool. beilstein-journals.org Visible-light-mediated methods, which utilize light as a clean and traceless reagent, are being explored for the construction of the enaminone scaffold. ccspublishing.org.cnresearchgate.net These approaches offer mild reaction conditions and reduce the reliance on hazardous reagents.

Furthermore, the development of solvent-free reaction conditions presents another significant step towards sustainability. The use of catalysts such as gold (I)/silver (I) complexes has been shown to be effective for the synthesis of β-enaminones and β-enaminoesters without the need for a solvent, leading to easier product isolation and reduced chemical waste. nih.gov The application of mechanochemical grinding in the presence of catalysts like KHSO₄ and SiO₂ also offers a facile and environmentally benign route for the amination of 1,3-dicarbonyl compounds.

Future research will likely focus on adapting these innovative techniques specifically for the high-yield, scalable, and environmentally friendly production of 3-Aminopentane-2,4-dione. The exploration of enzymatic and flow chemistry methodologies could further enhance the sustainability and efficiency of its synthesis. nih.govmdpi.com

Table 1: Comparison of Conventional and Emerging Synthetic Methods for β-Enaminones

| Method | Catalyst/Conditions | Advantages | Potential for 3-Aminopentane-2,4-dione |

| Conventional Condensation | Reflux in solvent, often with acid/base catalyst | Well-established | High energy consumption, potential for side products |

| Photocatalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃Cl₂) | Mild conditions, high selectivity, green energy source | High potential for clean and efficient synthesis |

| Solvent-Free Synthesis | Gold (I)/Silver (I), mechanochemical grinding | Reduced waste, simplified workup | Excellent potential for sustainable production |

| Enzymatic Synthesis | Lipases | High selectivity, mild conditions, biodegradable catalyst | A promising green alternative for future exploration |

| Flow Chemistry | Continuous flow reactors | Enhanced safety, scalability, and process control | Potential for large-scale, efficient manufacturing |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of 3-Aminopentane-2,4-dione is largely dictated by its ambident nucleophilic and electrophilic nature. While its use in the synthesis of heterocycles is well-documented, there remains a vast, underexplored landscape of chemical transformations.

A significant area of emerging research is the site-selective functionalization of the β-enaminone core through transition-metal-catalyzed C-H activation. rsc.org This approach allows for the direct introduction of new functional groups at specific carbon-hydrogen bonds, offering a more atom-economical and efficient way to synthesize complex derivatives of 3-Aminopentane-2,4-dione.

Furthermore, the engagement of 3-Aminopentane-2,4-dione in novel cycloaddition reactions holds considerable promise. Beyond its traditional role in forming five- and six-membered rings, its potential in higher-order cycloadditions and reactions with unconventional partners could lead to the discovery of entirely new molecular architectures. The use of visible-light photocatalysis can also unlock new reactivity pathways, such as C-H thiocyanation and C=C bond cleavage, expanding the synthetic utility of this versatile building block. ccspublishing.org.cn

Organocatalysis represents another fertile ground for discovering new reactivity. The generation of β-enaminyl radicals through organocatalytic processes can enable novel transformations, such as direct one-pot alkylation-aminoxidation reactions. rsc.org

Advanced Characterization Techniques and Methodological Development

A deeper understanding of the structure, dynamics, and reactivity of 3-Aminopentane-2,4-dione necessitates the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are routinely used, more sophisticated approaches can provide unprecedented insights. acs.orgacs.org

Solid-state NMR (ssNMR) spectroscopy, for example, can be a powerful tool for studying the hydrogen bonding and tautomeric equilibria of 3-Aminopentane-2,4-dione in the solid state. acs.org This is particularly relevant for understanding its properties in crystalline materials and for characterizing its interactions within covalent organic frameworks. acs.org

Advanced mass spectrometry techniques, such as ambient ionization methods (e.g., DESI, DART) and tandem mass spectrometry (MS/MS), can provide detailed structural information and facilitate the analysis of complex reaction mixtures involving 3-Aminopentane-2,4-dione without extensive sample preparation. chromatographyonline.com

Computational chemistry will play an increasingly important role in predicting and understanding the behavior of 3-Aminopentane-2,4-dione. Density functional theory (DFT) calculations can be employed to investigate its electronic structure, predict its reactivity in various chemical transformations, and elucidate reaction mechanisms. Such theoretical studies can guide experimental design and accelerate the discovery of new applications.

Design of Novel Chemical Scaffolds Based on 3-Aminopentane-2,4-dione

The ability of 3-Aminopentane-2,4-dione to serve as a versatile building block for the synthesis of a wide array of heterocyclic compounds is a cornerstone of its chemical significance. digitellinc.com Future research will focus on leveraging this property to design and construct novel chemical scaffolds with tailored functionalities and potential applications in medicinal chemistry and materials science.

Specifically, 3-Aminopentane-2,4-dione is an ideal precursor for the synthesis of substituted pyridines, pyrimidines, and pyrroles. acs.orgbu.edu.egorganic-chemistry.orgnih.govorganic-chemistry.orgbaranlab.org These heterocyclic cores are prevalent in a vast number of pharmaceuticals and biologically active compounds. The development of one-pot, multicomponent reactions starting from 3-Aminopentane-2,4-dione will be a key strategy for efficiently generating libraries of these valuable scaffolds. researchgate.netorganic-chemistry.org

Table 2: Potential Heterocyclic Scaffolds from 3-Aminopentane-2,4-dione

| Heterocyclic Scaffold | Synthetic Strategy | Potential Applications |

| Pyridines | Condensation with 1,5-dicarbonyl compounds or their equivalents | Pharmaceuticals, agrochemicals, ligands for catalysis |

| Pyrimidines | Reaction with amidines, ureas, or guanidines | Building blocks for nucleic acids, therapeutic agents |

| Pyrroles | Paal-Knorr type synthesis with 1,4-dicarbonyls, reactions with α-haloketones | Biologically active molecules, conductive polymers |

| Pyridones | Cyclocondensation reactions with activated methylene (B1212753) compounds | Pharmaceutical intermediates with diverse biological activities |

Interdisciplinary Research Connections in Fundamental Chemistry

The unique properties of 3-Aminopentane-2,4-dione make it a compelling candidate for exploration in various interdisciplinary fields of chemistry. Its ability to act as a bidentate ligand, for instance, opens up avenues in coordination chemistry and the development of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of 3-Aminopentane-2,4-dione can be exploited to construct self-assembling systems and functional molecular architectures. Its role as a hydrogen bond donor in organocatalysis is also an area of active investigation, with the potential to develop new and efficient catalytic systems for asymmetric synthesis. mdpi.com

Furthermore, the integration of 3-Aminopentane-2,4-dione into functional materials is a promising future direction. Its incorporation into polymers could lead to materials with novel electronic or optical properties. As a versatile synthetic intermediate, it can contribute to the development of complex molecules for a wide range of applications, from molecular electronics to chemical sensors.

Q & A

Q. Methodological Workflow :

- NMR :

- ¹H NMR : Look for two singlets (δ ~2.2–2.5 ppm, CH₃ groups) and a broad peak (δ ~1.5–2.0 ppm, NH₂).

- ¹³C NMR : Two carbonyl carbons (δ ~190–210 ppm) and a tertiary carbon bonded to NH₂ (δ ~60–70 ppm) .

- IR : Strong carbonyl stretches (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peak (M⁺) at m/z 129 (C₅H₉NO₂).

Advanced: How do tautomeric equilibria influence the reactivity of 3-Aminopentane-2,4-dione?

The β-diketone system exists in keto-enol equilibrium, affecting nucleophilicity:

- Keto Form : Dominant in non-polar solvents; enhances electrophilicity at the carbonyl carbons.

- Enol Form : Stabilized by intramolecular hydrogen bonding; increases acidity of the α-hydrogen.

Experimental Design : - Use solvent polarity (e.g., DMSO vs. hexane) to shift equilibrium.

- Monitor tautomer ratios via variable-temperature NMR or UV-Vis spectroscopy.

- Reactivity studies (e.g., alkylation) should account for solvent-dependent tautomer dominance .

Data Contradiction: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Q. Methodological Framework :

- Source Validation : Cross-reference PubChem , NIST Chemistry WebBook , and peer-reviewed syntheses.

- Experimental Replication :

- Purify the compound rigorously (e.g., repeated recrystallization).

- Use differential scanning calorimetry (DSC) for precise melting point determination.

- Contextual Factors : Note impurities, polymorphs, or hydrate formation in prior reports.

Advanced: What computational methods predict the stability of 3-Aminopentane-2,4-dione derivatives?

- DFT Calculations : Optimize geometries (e.g., Gaussian 16) to compare tautomer energies.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer populations.

- Docking Studies : Predict binding affinities if the compound is used in bioactive contexts (e.g., enzyme inhibition).

Validation : Compare computational results with experimental IR/Raman spectra and crystallographic data .

Basic: How to handle air-sensitive reactions involving 3-Aminopentane-2,4-dione?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage.

- Stabilization : Add antioxidants (e.g., BHT) or store under argon.

- Monitoring : Track degradation via periodic NMR or color changes (yellowing indicates oxidation) .

Advanced: What strategies mitigate byproduct formation during functionalization of 3-Aminopentane-2,4-dione?

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerization or over-alkylation).

- Reaction Optimization :

- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to direct reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.